molecular formula C4H5F3O3 B1641884 2-Hydroxyethyl 2,2,2-trifluoroacetate

2-Hydroxyethyl 2,2,2-trifluoroacetate

Cat. No.: B1641884
M. Wt: 158.08 g/mol
InChI Key: MGECQCPJQHINMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₄H₅F₃O₃ and a molecular weight of 158.08 g/mol . It is also known as ethylene glycol mono(trifluoroacetate), indicating its structure as the ester formed from trifluoroacetic acid and ethylene glycol . This compound is characterized by the presence of both a reactive ester group and a hydroxyl group, making it a versatile building block in organic synthesis and chemical research. Its primary research value lies in its use as a protecting group agent or as a starting material for the introduction of the trifluoroacetate moiety into more complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the properties of target compounds. Researchers utilize this reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. As with all chemical reagents, proper safety procedures must be followed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)3(9)10-2-1-8/h8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGECQCPJQHINMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxyethyl 2,2,2 Trifluoroacetate

Esterification Approaches for Trifluoroacetate (B77799) Esters

The formation of trifluoroacetate esters is a cornerstone of organofluorine chemistry, providing access to a wide range of intermediates and final products. These methods can be broadly categorized into direct esterification and transesterification.

Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the context of 2-Hydroxyethyl 2,2,2-trifluoroacetate, this would entail the reaction of trifluoroacetic acid (TFA) with ethylene (B1197577) glycol. nist.govnist.gov This reaction is a reversible equilibrium process, and to achieve high yields, the removal of the water byproduct is essential.

Commonly, strong acids are used as catalysts to accelerate the reaction. Concentrated sulfuric acid is a traditional choice, serving both as a catalyst and a dehydrating agent to shift the equilibrium towards the product. google.comgoogle.com Another approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) instead of trifluoroacetic acid. TFAA is much more reactive and reacts with alcohols to form the trifluoroacetate ester and trifluoroacetic acid as a byproduct, driving the reaction to completion without the need for water removal. thieme-connect.com

Heterogeneous catalysts are also employed to simplify product purification. Strong acidic cation exchange resins, such as Amberlyst or D72 resin, can effectively catalyze the esterification of trifluoroacetic acid with alcohols. google.comresearchgate.net These solid-phase catalysts can be easily filtered from the reaction mixture, streamlining the workup process. google.com A process using liquid hydrofluoric acid as both a solvent and catalyst has also been described for preparing trifluoroacetate esters, where the resulting ester can be separated by simple decantation. google.com

Table 1: Catalysts for Direct Esterification

Catalyst Type Example(s) Role Key Features
Homogeneous Sulfuric Acid (H₂SO₄) Catalyst & Dehydrating Agent Traditional, effective, but can cause side reactions and requires neutralization. google.com
Homogeneous Hydrofluoric Acid (HF) Solvent & Catalyst Allows for simple decantation of the ester product. google.com
Heterogeneous Strong Acidic Cation Exchange Resins (e.g., Amberlyst, D72 Resin) Catalyst Simplifies catalyst removal, reusable, suitable for continuous processes. google.comresearchgate.net
Heterogeneous Molecular Sieves Dehydrating Agent Used with a catalyst to remove water and drive the reaction forward. google.com

Transesterification is an alternative route where an existing ester reacts with an alcohol to form a new ester. For the synthesis of this compound, a readily available ester like ethyl trifluoroacetate could be reacted with ethylene glycol. This process is also an equilibrium reaction, catalyzed by either acids or bases. The equilibrium is driven towards the desired product by using a large excess of one reactant or by removing the more volatile alcohol byproduct (in this case, ethanol).

Acid catalysts, including solid acid resins like Amberlyst-15, have proven effective for the transesterification of trifluoroacetate esters. researchgate.nettandfonline.com These heterogeneous catalysts are advantageous for continuous flow processes and ease of separation. researchgate.net Studies on the transesterification of ethyl trifluoroacetate to methyl trifluoroacetate using Amberlyst-15 have demonstrated the feasibility of this approach, achieving significant conversion in packed bed reactors. researchgate.net This principle can be directly applied to the reaction with ethylene glycol. The reaction can also be applied to other fluorinated alcohols and esters, such as the transesterification of isopropyl acetate (B1210297) with 2,2,3,3,4,4,4-heptafluoro-1-butanol. mdpi.com

Table 2: Examples of Transesterification for Fluorinated Esters

Starting Ester Reactant Alcohol Catalyst Key Finding Citation
Ethyl trifluoroacetate Methanol Amberlyst-15 Achieved 76% conversion in a continuous packed bed reactor. researchgate.net
Ethyl acetate Glycerol (B35011) Amberlyst-15 / Sulfuric Acid Total glycerol consumption achieved, producing mixtures of diacetin (B166006) and triacetin. scielo.br
Isopropyl acetate 2,2,3,3,4,4,4-Heptafluoro-1-butanol Acid Catalyst Used in a reactive distillation process to produce the heptafluorobutyl ester. mdpi.com

The choice of catalyst is critical in trifluoroacetate ester synthesis. As discussed, strong mineral acids (H₂SO₄), solid acid resins (Amberlyst), and highly reactive reagents like trifluoroacetyl triflate can be used. researchgate.netorgsyn.org

Palladium(II) trifluoroacetate [Pd(TFA)₂] is a noteworthy palladium salt used extensively in catalysis. sigmaaldrich.com However, its primary role is not as a direct catalyst for esterification. Instead, it is a highly effective catalyst or precursor for a variety of other transformations, particularly carbon-carbon and carbon-heteroatom bond-forming reactions. tcichemicals.com These include Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.com It is also used in the regioselective intermolecular hydroamination of olefins. tcichemicals.com While palladium catalysts have been developed for the esterification of carboxylic acids with aryl iodides, this involves a cross-coupling mechanism rather than a classical acid-catalyzed esterification. nagoya-u.ac.jp In some organometallic studies, the trifluoroacetate ligand on palladium is shown to be less reactive for transmetalation steps compared to other ligands like fluoride, which can be a bottleneck in certain catalytic cycles. nih.gov Therefore, while palladium trifluoroacetate is a crucial reagent in modern organic synthesis, it is not a conventional catalyst for the direct synthesis of simple alkyl esters like this compound from an alcohol and a carboxylic acid.

Selective Functionalization Routes towards this compound

A significant challenge in synthesizing this compound is achieving selectivity. Ethylene glycol is a symmetrical diol with two primary hydroxyl groups of equal reactivity. Without controlled conditions, the reaction with a trifluoroacetylating agent can lead to a mixture of the desired monoester, the diester (ethylene bis(2,2,2-trifluoroacetate)), and unreacted ethylene glycol.

Achieving selective mono-functionalization typically relies on several strategies:

Stoichiometric Control : Using a specific molar ratio of reactants is the most straightforward approach. By using a large excess of ethylene glycol relative to the trifluoroacetylating agent (e.g., TFAA or trifluoroacetyl chloride), the statistical probability of a single ethylene glycol molecule reacting twice is reduced. The unreacted excess ethylene glycol must then be separated from the product mixture.

Kinetic Control : The reaction can be stopped at a point where the formation of the monoester is maximized, before significant amounts of the diester are formed. This requires careful monitoring of the reaction progress over time.

Studies on the esterification of ethylene glycol with other carboxylic acids, such as acetic acid, demonstrate this selectivity challenge, as the reaction proceeds consecutively to form the monoacetate and then the diacetate. researchgate.netsrce.hr The reaction kinetics show that the relative rates of the two steps determine the product distribution at any given time. researchgate.net Similar principles govern the synthesis of the target trifluoroacetate monoester.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

Temperature : Esterification reactions are temperature-dependent. Higher temperatures generally increase the reaction rate, but can also promote side reactions or lead to the formation of the undesired diester. The optimal temperature balances reaction speed with selectivity. srce.hrresearchgate.net

Catalyst Loading : The concentration of the catalyst affects the reaction rate. For heterogeneous catalysts, an optimal loading exists beyond which the rate may not increase significantly due to mass transfer limitations. srce.hr

Molar Ratio of Reactants : As discussed in the context of selectivity, the molar ratio of ethylene glycol to the trifluoroacetylating agent is a critical parameter. An excess of ethylene glycol favors mono-esterification.

Byproduct Removal : For equilibrium-limited direct esterification, continuous removal of water is crucial to drive the reaction to completion. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using dehydrating agents. google.comgoogle.com In transesterification, removing the more volatile alcohol byproduct serves the same purpose. researchgate.net

Purification : After the reaction, the crude product must be purified. This typically involves distillation under reduced pressure to separate the desired monoester from unreacted ethylene glycol, the diester byproduct, and any catalyst residues. Chromatographic methods can also be employed for high-purity applications. orgsyn.org

Kinetic studies and response surface methodology (RSM) are powerful tools for systematically optimizing these variables to achieve the highest possible conversion and selectivity for the desired product. researchgate.net

Table 3: Parameters for Optimization in Esterification Reactions

Parameter Influence Optimization Strategy
Temperature Affects reaction rate and selectivity. Identify a temperature that maximizes the rate of monoester formation without significant byproduct formation. srce.hr
Reactant Molar Ratio Controls product distribution (mono- vs. di-ester). Use a large excess of the diol (ethylene glycol) to favor mono-esterification. researchgate.netsrce.hr
Catalyst Concentration Influences reaction rate. Determine the minimum catalyst loading required for an efficient reaction rate. srce.hr
Byproduct Removal Drives equilibrium toward products. Employ techniques like azeotropic distillation or dehydrating agents to remove water. google.com

Reaction Pathways and Mechanistic Investigations of 2 Hydroxyethyl 2,2,2 Trifluoroacetate

Hydrolytic Stability and Decomposition Mechanisms

The presence of the CF₃ group renders the carbonyl carbon of the trifluoroacetate (B77799) moiety highly electrophilic, making it susceptible to hydrolysis. Studies on analogous trifluoroacetate esters provide a framework for understanding the hydrolytic stability of 2-Hydroxyethyl 2,2,2-trifluoroacetate.

The neutral or spontaneous hydrolysis of alkyl trifluoroacetates in aqueous solutions has been a subject of detailed investigation. cdnsciencepub.com Research on a series of alkyl trifluoroacetates (where the alkyl group R = methyl, ethyl, isopropyl) indicates that primary and secondary esters react via a bimolecular acyl-oxygen fission mechanism (BAC2). cdnsciencepub.com This is in contrast to tertiary esters like t-butyl trifluoroacetate, which appear to react through a unimolecular carbonium ion (SN1) pathway. cdnsciencepub.com

The hydrolysis rates for esters with strongly electron-withdrawing groups, such as ethyl trichloroacetate (B1195264) and ethyl trifluoroacetate, have been shown to increase non-linearly with rising hydronium ion concentration at a constant ionic strength. acs.org For other systems, such as the hydrolysis of aryl trifluoroacetates, the reaction is catalyzed by buffer bases, proceeding through a general base-catalyzed addition of water. figshare.com The susceptibility of the trifluoroacetyl group to hydrolysis is also evident in material science, where cellulose (B213188) fibers modified with trifluoroacetate (TFA) groups exhibit high lability and a strong tendency to hydrolyze when exposed to water. researchgate.net

Computational and experimental studies on p-nitrophenyl trifluoroacetate in a non-aqueous medium suggest that a water bridge, potentially involving three water molecules, facilitates the rate-limiting addition of water to form an intermediate. mdpi.com The efficiency of hydrolysis is heavily dependent on the nature of the leaving group. mdpi.com

The hydrolysis of esters, including trifluoroacetates, generally proceeds through the formation of a tetrahedral intermediate. mdpi.comucalgary.ca In the base-promoted mechanism, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ucalgary.calibretexts.org This intermediate then collapses, expelling the alkoxide leaving group. libretexts.org Similarly, under acidic conditions, the carbonyl group is first protonated to enhance its electrophilicity, followed by the nucleophilic attack of water to form the tetrahedral intermediate. ucalgary.calibretexts.org

Kinetic studies provide evidence for a common tetrahedral intermediate in the acid-catalyzed hydrolysis of esters like ethyl trifluoroacetate. acs.org However, for the hydrolysis of aryl trifluoroacetates, it has been concluded that the reaction proceeds via general base-catalyzed addition of water and cleavage of the leaving group without forming an intermediate that has a finite lifetime, even though the trifluoromethyl group provides considerable stabilization to such an intermediate. figshare.com In the acid-catalyzed hydrolysis of some amides, the tetrahedral intermediate is formed reversibly. acs.org The decomposition of the tetrahedral intermediate is rapid, influenced by the basicity and efficiency of the leaving group. mdpi.com

The kinetics of the neutral hydrolysis of several simple alkyl trifluoroacetates have been studied across a range of temperatures to determine the thermodynamic parameters of the activation process. cdnsciencepub.com For ethyl trifluoroacetate, sufficient rate data allowed for the calculation of the heat capacity of activation (ΔCp*). cdnsciencepub.com The observed entropies and enthalpies of activation support the proposed BAC2 mechanism for primary and secondary esters. cdnsciencepub.com

Table 1: Thermodynamic Parameters of Activation for the Neutral Hydrolysis of Alkyl Trifluoroacetates in Water

Ester (CF₃COOR)ΔH* (kcal/mole)ΔS* (cal/mole·deg)
R = Methyl12.5-28.7
R = Ethyl12.8-30.0
R = Isopropyl12.4-33.6
R = t-Butyl27.8+16.7

Data sourced from reference cdnsciencepub.com.

Kinetic studies on aryl trifluoroacetates have shown a kinetic isotope effect of approximately 2.3 to 2.5 for reactions involving water. figshare.com Thermodynamic calculations have been employed to determine the free energies of formation for species involved in the hydrolysis pathway. cdnsciencepub.comresearchgate.net These calculations provide insight into the equilibrium constants for the formation of typically unobservable tetrahedral intermediates. cdnsciencepub.com

Table 2: Calculated Standard Free Energies of Formation (ΔGf°) in Aqueous Solution

CompoundΔGf°(aq) (kcal/mol)
Trifluoroacetic acid-230.0 ± 1.2
Methyl trifluoroacetate-213.6 ± 1.2
CF₃C(OH)₂(OCH₃) (Hydrated ester)-269.0 ± 1.3
CF₃C(OH)₃ (Orthoacid)-285.7 ± 1.3

Data sourced from references cdnsciencepub.comresearchgate.net.

Transformations Involving the Trifluoroacetate Moiety

The trifluoroacetate group is not only susceptible to hydrolysis but can also participate in other transformations, making it a useful functional group in chemical synthesis.

The fundamental reaction of carboxylic acid derivatives like this compound is nucleophilic acyl substitution. masterorganicchemistry.comopenstax.org This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile first adds to the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the leaving group—in this case, the 2-hydroxyethoxide moiety—and the reformation of the carbonyl double bond. libretexts.org

The reactivity of the acyl compound is largely determined by the nature of the leaving group. openstax.org The spontaneous hydrolysis of methyl trifluoroacetate via an acyl-oxygen fission (BAC2) mechanism is a classic example of this reaction type where water acts as the nucleophile. cdnsciencepub.com The equilibrium of these substitution reactions favors the product where the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

The lability of the trifluoroacetate ester bond makes it useful in synthetic chemistry as a protecting group that can be readily cleaved. chemicalbook.com Ester derivatives of trifluoroacetic acid are known to be easily hydrolyzed, a property that is exploited in the synthesis of derivatives of carbohydrates and amino acids. chemicalbook.com

Trifluoroacetic acid (TFA) itself is a common reagent for cleaving acid-labile protecting groups. nih.gov While most stable sulfonate esters are resistant to TFA, specific sulfonates have been designed to be labile to TFA, undergoing cleavage via solvolysis. nih.gov In solid-phase peptide synthesis, trifluoroacetylation can occur as an unwanted side reaction, where a trifluoroacetyl group is transferred from trifluoroacetoxymethyl sites on a resin to a resin-bound amine, highlighting the group's transferability under specific conditions. nih.gov Ethers can also undergo acidic cleavage with strong acids such as trifluoroacetic acid. libretexts.org This general utility of TFA in cleaving various functional groups underscores the reactive nature of its derivatives, including esters like this compound, which would be expected to be cleaved under strong acidic conditions.

Reactivity at the Hydroxyl Group

The hydroxyl group in this compound is a versatile functional handle that allows for the synthesis of a diverse range of derivatives. Its reactivity is analogous to that of other primary alcohols, but with potential electronic effects from the nearby trifluoroacetate moiety.

Esterification Reactions

Esterification of the primary hydroxyl group in this compound can be achieved through reaction with various acylating agents, such as acyl chlorides or acid anhydrides. This reaction leads to the formation of a diester.

A common method for esterification involves the use of an acyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The general mechanism proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton to yield the final ester product.

For instance, the reaction of this compound with an acyl chloride (RCOCl) would yield a 2-(acyloxy)ethyl 2,2,2-trifluoroacetate.

Reactant 1Reactant 2ProductConditions
This compoundAcyl Chloride (RCOCl)2-(Acyloxy)ethyl 2,2,2-trifluoroacetatePyridine or Triethylamine
This compoundAcid Anhydride (B1165640) ((RCO)₂O)2-(Acyloxy)ethyl 2,2,2-trifluoroacetateAcid or Base Catalyst

A closely related reaction is the esterification using an acid anhydride, such as trifluoroacetic anhydride (TFAA). This reaction can be used to introduce a second trifluoroacetate group, yielding ethylene (B1197577) glycol bis(trifluoroacetate). Studies on similar molecules, like poly(ethylene glycol), have shown that this type of acylation can proceed efficiently. researchgate.net The reaction is typically catalyzed by an acid or a base.

Etherification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers. A widely employed method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in an SN2 reaction.

The first step is the treatment of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R-X, where X is a halogen), displacing the halide and forming the ether linkage. masterorganicchemistry.com

The choice of the alkyl halide is crucial; primary alkyl halides are preferred as secondary and tertiary halides are more prone to elimination reactions under the basic conditions of the Williamson synthesis. masterorganicchemistry.com

Reactant 1 (after deprotonation)Reactant 2ProductBase
Sodium 2-(2,2,2-trifluoroacetoxy)ethoxideAlkyl Halide (R-X)2-(Alkoxy)ethyl 2,2,2-trifluoroacetateSodium Hydride (NaH)

Oxidation and Reduction Pathways

Oxidation: The primary hydroxyl group of this compound is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of analogous compounds, such as ethylene glycol, can yield a variety of products including glycolaldehyde, glyoxylic acid, and oxalic acid. google.com

The oxidation of this compound would be expected to initially yield (2,2,2-trifluoroacetoxy)acetaldehyde. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the corresponding carboxylic acid, (2,2,2-trifluoroacetoxy)acetic acid.

Reduction: The ester functionality in this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.com In this case, the reduction of the trifluoroacetate group would occur.

The reaction with LiAlH₄ would cleave the ester bond, leading to the formation of two alcohol products after an acidic workup. The expected products would be ethylene glycol and 2,2,2-trifluoroethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the carbonyl carbon of the ester. This is followed by the departure of the ethoxy-alcohol portion as a leaving group and a subsequent reduction of the resulting aldehyde intermediate to the final alcohol. masterorganicchemistry.comorganic-chemistry.org

Starting MaterialReagentProduct(s)Reaction Type
This compoundPyridinium Chlorochromate (PCC)(2,2,2-Trifluoroacetoxy)acetaldehydeOxidation
This compoundPotassium Permanganate (KMnO₄)(2,2,2-Trifluoroacetoxy)acetic acidOxidation
This compoundLithium Aluminum Hydride (LiAlH₄)Ethylene glycol and 2,2,2-TrifluoroethanolReduction

Spectroscopic and Computational Characterization of 2 Hydroxyethyl 2,2,2 Trifluoroacetate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-Hydroxyethyl 2,2,2-trifluoroacetate, confirming its molecular structure and the integrity of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and confirming the presence of fluorine. The expected NMR spectra for this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique nucleus.

¹H NMR: The proton NMR spectrum is anticipated to show three main signals. The two methylene (B1212753) groups (-CH₂-), being chemically non-equivalent, would present as two distinct triplets. The methylene group adjacent to the trifluoroacetate (B77799) ester (CF₃COOCH₂-) would be expected downfield due to the electron-withdrawing effect of the ester, while the methylene group adjacent to the hydroxyl function (-CH₂OH) would appear further upfield. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by moisture.

¹³C NMR: The carbon NMR spectrum would display four unique signals. The carbon of the trifluoro-methyl group (-CF₃) would appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbonyl carbon (-C=O) of the ester would also show a quartet structure from two-bond coupling to the fluorine atoms, appearing significantly downfield. The two methylene carbons would have distinct chemical shifts, mirroring the trends observed in the ¹H NMR spectrum.

¹⁹F NMR: Given that the three fluorine atoms are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of the trifluoroacetyl group is sensitive to its electronic environment but typically falls within a well-defined range. nih.gov Literature data for trifluoroacetic acid and its derivatives place this signal around -75 to -76 ppm relative to an internal standard like CFCl₃. rsc.org The precise shift can be influenced by solvent polarity. nih.gov

Interactive Table: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H~ 4.4Triplet (t)CF₃COOCH₂-
¹H~ 3.9Triplet (t)-CH₂OH
¹HVariableBroad Singlet (br s)-OH
¹³C~ 158Quartet (q)-C=O
¹³C~ 115Quartet (q)-CF₃
¹³C~ 66Singlet (s)CF₃COOCH₂-
¹³C~ 60Singlet (s)-CH₂OH
¹⁹F~ -76Singlet (s)-CF₃

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A very strong and sharp band corresponding to the carbonyl (C=O) stretch of the ester group would be prominent, typically appearing in the region of 1750-1780 cm⁻¹. The trifluoromethyl (-CF₃) group would give rise to strong C-F stretching vibrations, usually found in the 1300-1100 cm⁻¹ range. The presence of the hydroxyl (-OH) group would be confirmed by a broad O-H stretching band around 3500-3200 cm⁻¹. Additionally, C-O stretching vibrations from the ester and alcohol moieties would be visible in the fingerprint region (1300-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also visible in Raman spectra, it is typically weaker than in the IR spectrum. Conversely, vibrations involving less polar bonds may be more intense. The vibrational modes of the carbon backbone would be readily observable. Both techniques together provide a comprehensive vibrational profile of the molecule. nih.govresearchgate.net

Interactive Table: Predicted Vibrational Spectroscopy Data
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H (alcohol)Stretching3500 - 3200Strong, BroadWeak
C-H (alkane)Stretching3000 - 2850MediumStrong
C=O (ester)Stretching1780 - 1750Very StrongMedium
C-F (fluoroalkane)Stretching1300 - 1100StrongMedium
C-O (ester/alcohol)Stretching1300 - 1000StrongMedium

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The NIST Chemistry WebBook confirms the molecular formula as C₄H₅F₃O₃ with a molecular weight of 158.0759 g/mol . nist.govnist.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 158. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the highly stable trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97. Another significant fragment would correspond to the loss of the trifluoromethyl radical (·CF₃), leading to a fragment ion at m/z 89. Further fragmentation of the hydroxyethyl (B10761427) portion could lead to ions at m/z 45 ([HOCH₂CH₂]⁺) and m/z 31 ([CH₂OH]⁺).

Interactive Table: Predicted Mass Spectrometry Fragmentation Data
m/zProposed Fragment IonFormula
158Molecular Ion [M]⁺[C₄H₅F₃O₃]⁺
97Trifluoroacetyl cation[C₂F₃O]⁺
89[M - CF₃]⁺[C₃H₅O₃]⁺
45Hydroxyethyl cation[C₂H₅O]⁺
31Hydroxymethyl cation[CH₃O]⁺

Computational Chemistry and Theoretical Studies

Theoretical studies complement experimental data by providing insights into the electronic structure, stability, and intermolecular behavior of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), can be used to predict a variety of molecular properties. nih.gov

These calculations can determine the molecule's lowest energy conformation by optimizing its geometry, providing theoretical values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the difference of which provides the HOMO-LUMO gap, a key indicator of chemical reactivity and stability. nih.gov Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (electrophilic) and electron-poor (nucleophilic) regions of the molecule. Theoretical vibrational frequencies can also be computed and compared with experimental IR and Raman data to aid in spectral assignment. researchgate.net

Interactive Table: Parameters Obtainable from DFT Calculations
ParameterDescription
Optimized GeometryLowest energy 3D structure, including bond lengths and angles.
HOMO/LUMO EnergiesEnergy levels of the highest occupied and lowest unoccupied molecular orbitals.
HOMO-LUMO GapAn indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP)Visual representation of charge distribution and reactive sites.
Vibrational FrequenciesPredicted IR and Raman active modes to compare with experimental spectra.
Mulliken ChargesDistribution of atomic charges throughout the molecule.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. nih.gov An MD simulation of this compound, either in bulk or in a solvent like water, can reveal detailed information about intermolecular forces.

These simulations can model the formation and dynamics of hydrogen bonds involving the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. Interactions between the lone pairs on the ester's oxygen atoms and the hydroxyl groups of neighboring molecules can also be investigated. mdpi.com Such studies provide insight into the liquid-state structure, solvation properties, and how the molecule interacts with its environment. The aggregation behavior and the formation of local clusters, a known phenomenon for related molecules like 2,2,2-trifluoroethanol, could also be explored, providing a link between molecular properties and macroscopic behavior. researchgate.netuq.edu.au

Interactive Table: Insights from Molecular Dynamics Simulations
Area of StudyInformation Gained
Hydrogen BondingDynamics, lifetime, and network of hydrogen bonds involving the -OH group.
Solvation StructureAnalysis of solvent shell organization and preferential interactions.
Bulk PropertiesPrediction of properties like density and diffusion coefficients in the liquid state.
Intermolecular ForcesCharacterization of van der Waals and electrostatic interactions between molecules.

Analysis of Hydrogen Bonding and Conformational Preferences

The molecular structure of this compound is significantly influenced by the interplay of intramolecular forces, particularly hydrogen bonding, and the rotational freedom around its single bonds, leading to various conformational preferences. Computational studies, often employing Density Functional Theory (DFT), are crucial in elucidating the most stable conformations of the molecule.

The primary conformational variability arises from the rotation around the C-C and C-O bonds of the hydroxyethyl group. A key feature is the potential for intramolecular hydrogen bonding between the hydroxyl proton (-OH) and one of the oxygen atoms of the trifluoroacetate group (either the carbonyl oxygen or the ester oxygen). This interaction can lead to the formation of a pseudo-cyclic structure, which significantly stabilizes certain conformers over others.

Studies on analogous molecules, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), have shown that the presence of such intramolecular hydrogen bonds is a dominant factor in determining the conformational landscape. unifi.it For this compound, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group enhances the acidity of the hydroxyl proton and the acceptor strength of the carbonyl oxygen, likely favoring a strong intramolecular O-H···O=C hydrogen bond. This interaction restricts the molecule's flexibility, leading to a more defined, lower-energy conformational state. In the absence of this bond, the molecule would exist as a mixture of more extended, higher-energy conformers. The solvent environment also plays a critical role; in polar, protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with and disrupt the intramolecular bond. nih.gov

Table 1: Predicted Conformational Data for this compound This table is based on theoretical calculations for molecules with similar functional groups, as direct experimental values for this specific compound are not widely published.

ParameterConformer (Intramolecular H-Bond)Conformer (No H-Bond)
Relative Energy (kJ/mol)0 (Most Stable)> 5
O-H···O Distance (Å)~2.1 - 2.5N/A
Key Dihedral Angle (O-C-C-O)Gauche (~60°)Anti (~180°)

Natural Bond Orbital (NBO) and Atoms-In-Molecules (AIM) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) and Atoms-In-Molecules (AIM) analyses are powerful computational methods used to translate the complex results of quantum chemical calculations into intuitive chemical concepts like bonds, lone pairs, and atomic charges. q-chem.com

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures. wisc.eduaiu.edu For this compound, this analysis reveals the electronic interactions that govern its stability. A key finding from NBO analysis is the quantification of hyperconjugation effects. Significant delocalization interactions (E⁽²⁾) are observed, such as the interaction between the lone pair orbitals of the hydroxyl oxygen and the antibonding orbitals of the adjacent C-C bond (LP(O) → σ(C-C)), and between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-CF₃ bond (LP(O) → σ(C-CF₃)).

The intramolecular hydrogen bond, if present, is characterized in NBO analysis as a donor-acceptor interaction between a lone pair on the carbonyl oxygen (acceptor) and the antibonding orbital of the O-H bond (σ*(O-H)) of the hydroxyl group (donor). The stabilization energy (E⁽²⁾) associated with this interaction provides a quantitative measure of the hydrogen bond's strength.

Atoms-In-Molecules (AIM) Analysis: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. A bond critical point (BCP) between two atoms is indicative of a chemical bond. For this compound, AIM analysis would identify BCPs for all covalent bonds. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. For the covalent bonds (C-C, C-O, C-H, C-F), high values of ρ(r) and negative values of ∇²ρ(r) indicate shared-electron (covalent) interactions.

Crucially, AIM can also characterize non-covalent interactions like hydrogen bonds. A BCP between the hydroxyl hydrogen and the carbonyl oxygen would confirm the presence of an intramolecular hydrogen bond. The low electron density and positive Laplacian value at this BCP would classify it as a closed-shell interaction, typical of hydrogen bonding.

Table 2: Representative NBO and AIM Parameters This table presents typical expected values from NBO and AIM analyses for the specified interactions in this compound.

Analysis TypeInteractionKey ParameterTypical Value
NBOIntramolecular H-Bond (LP(O) → σ*(O-H))Stabilization Energy E(2) (kcal/mol)2 - 5
AIMIntramolecular H-Bond BCPElectron Density ρ(r) (a.u.)0.01 - 0.04
AIMIntramolecular H-Bond BCPLaplacian of Electron Density ∇²ρ(r) (a.u.)> 0 (Positive)

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions of a material as a function of temperature. nih.gov A DSC experiment measures the heat flow into or out of a sample compared to a reference while both are subjected to a controlled temperature program. researchgate.net

For this compound, a DSC thermogram would reveal key physical transitions. Upon heating from a low temperature, a glass transition (T₉) might be observed, appearing as a step-like change in the heat capacity. This transition marks the change from a rigid, glassy state to a more mobile, rubbery state. At a higher temperature, a sharp endothermic peak corresponding to the melting point (Tₘ) would appear if the material is crystalline.

Furthermore, if the compound is subjected to conditions that initiate polymerization (e.g., in the presence of an initiator), DSC can be used to monitor the polymerization kinetics. The polymerization reaction is typically exothermic, and the heat released is directly proportional to the extent of the reaction. The DSC curve would show a broad exothermic peak, and by analyzing the area and shape of this peak, kinetic parameters such as the activation energy and the rate of reaction can be determined.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com

A TGA curve for this compound would show the temperature at which the compound begins to decompose. The analysis typically involves heating the sample at a constant rate (e.g., 10 °C/min). The resulting plot of mass versus temperature would remain flat until the onset temperature of decomposition (Tₒₙₛₑₜ), after which a sharp decrease in mass occurs. The temperature at which the rate of mass loss is maximal is known as Tₘₐₓ and is determined from the peak of the derivative TGA (DTG) curve.

The decomposition of this compound likely proceeds through the cleavage of the ester bond or other thermally labile bonds. The volatile decomposition products would evaporate, leading to the observed mass loss. TGA is frequently used to define the upper temperature limit for processing or storage of materials. nih.govnih.gov

Table 3: Expected Thermal Analysis Data for this compound The values in this table are illustrative and represent typical data obtained from DSC and TGA analyses for similar organic esters.

TechniqueParameterDescriptionExpected Value Range
DSCGlass Transition (T₉)Transition from glassy to rubbery state-60 to -30 °C
DSCMelting Point (Tₘ)Transition from solid to liquid-10 to 20 °C
TGAOnset Decomposition (Tₒₙₛₑₜ)Temperature at which mass loss begins150 - 180 °C
TGAMax Decomposition Rate (Tₘₐₓ)Temperature of fastest decomposition180 - 220 °C

Advanced Applications and Functionalization Strategies of 2 Hydroxyethyl 2,2,2 Trifluoroacetate

Polymerization and Copolymerization Endeavors

The presence of a polymerizable acrylate (B77674) or methacrylate (B99206) precursor to the 2-hydroxyethyl moiety, combined with the functional trifluoroacetate (B77799) group, positions this monomer as a candidate for creating fluorinated polymers. While direct polymerization studies on 2-Hydroxyethyl 2,2,2-trifluoroacetate are not extensively documented, a wealth of research on its non-fluorinated analog, 2-hydroxyethyl methacrylate (HEMA), and other fluorinated acrylates provides a strong basis for understanding its potential. The trifluoromethyl group is known to impart unique properties such as hydrophobicity, thermal stability, and low surface energy to polymers.

The synthesis of polymers from monomers similar to this compound allows for the development of materials with highly tunable properties. Homopolymers of fluorinated methacrylates are noted for their hydrophobicity. For instance, polymers of 2,2,2-trifluoroethyl methacrylate (PTFEMA) exhibit high water contact angles. researchgate.net By copolymerizing a fluorinated monomer with other monomers, properties can be finely adjusted. For example, the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) yields copolymers where properties like wettability and adhesion can be controlled by altering the monomer feed ratio. rsc.org Increasing the MAF content in these copolymers improves hydrophilicity and adhesion to metal substrates. rsc.org

Similarly, copolymerization of this compound with hydrophilic monomers like HEMA would allow for the creation of amphiphilic copolymers. The balance between the hydrophobic fluorinated units and the hydrophilic hydroxyl units could be precisely controlled, making these materials suitable for applications ranging from biocompatible surfaces to responsive materials. The properties of copolymers derived from HEMA and other functional monomers have been extensively studied, demonstrating that monomer composition is a key determinant of the final material's characteristics. nih.govresearchgate.net

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are particularly effective for functional monomers.

ATRP has been successfully used for the polymerization of HEMA, the non-fluorinated counterpart, in various solvents, including methanol/water mixtures at ambient temperatures. researchgate.net These polymerizations show linear evolution of molecular weight with monomer conversion and produce polymers with low polydispersity indices (Mw/Mn) around 1.1–1.3, indicating a well-controlled process. researchgate.net ATRP of another fluorinated monomer, 2,2,2-trifluoroethyl methacrylate (TFEMA), has also been achieved with good control over molecular weight and polydispersity (Mw/Mn ≈ 1.11) using a copper/2,2′-bipyridine catalytic system. researchgate.net This demonstrates the viability of ATRP for producing well-defined fluorinated polymers.

RAFT polymerization is another powerful CRP method, valued for its tolerance to a wide range of functional groups and milder reaction conditions. researchgate.net The RAFT polymerization of HEMA has been reported to proceed in a controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netnih.gov Furthermore, RAFT has been applied to fluorinated acrylates like 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) under both thermal and photo-initiated conditions, resulting in well-controlled polymers with dispersities below 1.10. rsc.org The ability to chain-extend these polymers to form block copolymers has also been demonstrated, highlighting the "living" nature of the polymerization. rsc.org These findings strongly suggest that RAFT would be an effective method for polymerizing this compound to create advanced, functional materials.

Table 1: Examples of Controlled Radical Polymerization of HEMA (as a Model System)

Polymerization Method Initiator/CTA Catalyst/Solvent Target DP M_n (g/mol) PDI (M_w/M_n) Reference
ATRP Methyl 2-bromopropionate CuBr/bpy 100 11,500 1.25 cmu.edu
ATRP Ethyl 2-bromoisobutyrate CuCl/bpy in Methanol N/A ~15,000 ~1.1 researchgate.net
RAFT DDMAT ACVA in Methanol/Water N/A 14,850 1.13 researchgate.net
RAFT PMPC₂₆ macro-CTA AIBN in NaCl(aq) 800 N/A <1.30 nih.gov

DP = Degree of Polymerization; M_n = Number-average molecular weight; PDI = Polydispersity Index; bpy = 2,2'-bipyridine; DDMAT = 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; ACVA = 4,4'-Azobis(4-cyanovaleric acid); PMPC = Poly(2-(methacryloyloxy)ethyl phosphorylcholine); AIBN = 2,2′-azobis(isobutyronitrile).

Polymers based on HEMA are renowned for their ability to form hydrogels—crosslinked polymer networks that swell in water—which are used extensively in biomedical applications. cmu.edunih.govnih.gov The introduction of a trifluoroacetate group would modify the hydrophilic-lipophilic balance, leading to amphiphilic hydrogels with potentially unique swelling behaviors and surface properties. Biodegradable hydrogels have been created by crosslinking HEMA with degradable polymers like poly(β-amino esters), creating scaffolds for tissue engineering. nih.govresearchgate.net

Nanocomposites are formed by incorporating nanoparticles into a polymer matrix to enhance properties such as mechanical strength, thermal stability, or to add new functionalities. mdpi.com For example, transparent PMMA/ZrO₂ nanocomposites have been prepared using HEMA as a coupling agent to link the polymer matrix to the zirconia nanoparticles. researchgate.net Similarly, hydrogel nanocomposites based on HEMA have been reinforced with materials like modified montmorillonite (B579905) clay and titanium(IV) oxide to improve their mechanical properties and suitability for tissue engineering and drug delivery applications. mdpi.comnih.gov A polymer derived from this compound could be used to create fluorinated nanocomposites with enhanced thermal resistance and specific interfacial properties, driven by the nature of the trifluoromethyl group.

Role as a Key Intermediate in Complex Organic Synthesis

Beyond polymerization, the dual functionality of this compound makes it a strategic starting material for synthesizing other valuable fluorinated compounds.

Fluorinated building blocks are crucial components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.commdpi.comhalocarbonlifesciences.comossila.com The trifluoroacetate group is a versatile functional handle. For instance, trifluoroacetic acid and its derivatives are well-known precursors for incorporating the trifluoromethyl group into more complex molecules. halocarbonlifesciences.com

A highly relevant transformation is the synthesis of [2-¹⁸F]-2,2,2-trifluoroethanol, a key intermediate for radiolabeling. This synthesis starts from ethyl bromodifluoroacetate, which is first fluorinated to produce ethyl [2-¹⁸F]-trifluoroacetate. This ester is then reduced using a reducing agent like alane to yield the desired [2-¹⁸F]-2,2,2-trifluoroethanol. osti.goviaea.org This two-step process highlights a key potential application for this compound: the selective reduction of the ester group to yield 2-(trifluoromethyl)ethane-1,2-diol, a valuable fluorinated diol, while preserving or protecting the existing hydroxyl group. Such fluorinated diols are important building blocks for creating fluorinated polyesters and polyurethanes.

Table 2: Synthetic Pathway to a Related Fluorinated Building Block

Step Starting Material Reagents Product Yield Reference
1 Ethyl bromodifluoroacetate [¹⁸F]F⁻ in DMSO Ethyl [2-¹⁸F]-trifluoroacetate 45-60% osti.goviaea.org
2 Ethyl [2-¹⁸F]-trifluoroacetate Alane in THF [2-¹⁸F]-2,2,2-trifluoroethanol 85-95% osti.goviaea.org

This table illustrates the conversion of a trifluoroacetate ester to a trifluoroethanol, a transformation applicable to this compound.

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. The trifluoroacetyl group can play a significant role in such sequences. Trifluoroacetic acid (TFA) itself is often used as a strong acid catalyst to promote cascade reactions. For example, TFA has been used to catalyze a cyclization/oxidative aromatization cascade for the synthesis of benzofurans. rsc.org Another study shows TFA, in combination with trityl chloride, mediating a cascade involving Friedel-Crafts alkylation and cyclodehydration to produce 2H-chromenes. nih.gov

While direct participation of this compound as a reactant in a reported cascade is not prominent, its structure is well-suited for such processes. A hypothetical cascade could involve an initial reaction at the hydroxyl group (e.g., an etherification or esterification), followed by an intramolecular cyclization where the trifluoroacetate acts as a leaving group upon activation or hydrolysis. The high stability of the trifluoroacetate anion makes it an excellent leaving group, a property that is fundamental to many synthetic transformations. This potential for sequential, one-pot reactions underscores its value as a versatile intermediate in constructing complex molecular architectures.

Catalytic and Electrocatalytic Applications

Ligand in Metal-Catalyzed Processes

The trifluoroacetate (TFA) group, a key component of this compound, is widely utilized as a ligand in various metal-catalyzed reactions. Its strong electron-withdrawing nature significantly influences the electronic properties of the metal center, thereby affecting the catalytic activity and selectivity.

Trifluoroacetic acid (TFA) itself is often used as a catalyst or co-catalyst in a range of chemical transformations, including esterification and hydrolysis. google.com For instance, it can catalyze the formation of esters from acids and alcohols and promote ester interchange reactions. google.com

In more complex catalytic systems, metal trifluoroacetate complexes have demonstrated utility. For example, thallium(III) trifluoroacetate, Tl(TFA)₃, has been shown to promote the C-H oxygen functionalization of methane (B114726) to produce methyl trifluoroacetate. researchgate.net Similarly, lead(IV) trifluoroacetate, Pb(TFA)₄, can also oxidize methane under similar conditions. researchgate.net The choice of the carboxylate ligand, such as trifluoroacetate versus acetate (B1210297), can have a substantial impact on the reaction barriers. researchgate.net

Furthermore, the trifluoroacetate ligand plays a role in photocatalysis. In one instance, visible-light-induced fluoroalkylation through a ligand-to-metal charge transfer (LMCT) process has been developed using trifluoroacetic acid as the source of the trifluoromethyl radical. This method has been applied to the trifluoromethylation of olefins, heteroaromatics, and terminal alkynes in various metal catalytic systems. researchgate.net

The table below summarizes examples of metal-catalyzed processes involving trifluoroacetate ligands, illustrating the versatility of this functional group in catalysis.

Catalyst/ReagentReaction TypeSubstrateProductReference
Trifluoroacetic acidEsterificationAcids and alcoholsEsters google.com
Tl(TFA)₃C-H Oxygen FunctionalizationMethaneMethyl trifluoroacetate researchgate.net
Pb(TFA)₄C-H Oxygen FunctionalizationMethaneMethyl trifluoroacetate researchgate.net
Ru(bpy)₃Cl₂ with TFAPhotocatalytic Trifluoromethylation(Hetero)arenesFluoroalkylated compounds researchgate.net

Component in Ionic Liquid Systems containing trifluoroacetate

Ionic liquids (ILs) are salts with low melting points, often composed of a large organic cation and an inorganic or organic anion. The trifluoroacetate anion is a common component in the design of ILs due to the properties it imparts, such as thermal and chemical stability. The hydroxyethyl (B10761427) group can also be incorporated into the cation of an IL to create "task-specific" ionic liquids with tailored properties.

Protic ionic liquids (PILs) can be formed through the proton transfer from a Brønsted acid, like trifluoroacetic acid, to a Brønsted base. researchgate.net The resulting ILs can act as both solvents and catalysts in chemical reactions. For instance, 1-methylimidazolium (B8483265) trifluoroacetate has been synthesized and used as a solvent and catalyst in the Biginelli reaction. researchgate.net

The structure of the cation and anion significantly influences the properties of the ionic liquid, including its melting point, viscosity, and conductivity. Studies on trifluoroacetate-based PILs with various alkylammonium cations have shown that the interactions between the ions, such as hydrogen bonding, are crucial in determining these properties. researchgate.net

The presence of a hydroxyl group on the cation, as in 2-hydroxyethylammonium derivatives, can lead to the formation of task-specific ionic liquids. These ILs have been used in various applications, including the synthesis of phthalocyanines. researchgate.net The hydroxyl group can participate in hydrogen bonding, influencing the solvent properties of the IL and its effectiveness in specific reactions. researchgate.net

The combination of a hydroxyethyl-functionalized cation and a trifluoroacetate anion in an ionic liquid could offer unique properties, although specific studies on ILs derived directly from this compound are not prominent in the literature. However, the principles governing the behavior of related systems provide a strong indication of their potential characteristics and applications.

The table below presents examples of ionic liquids containing either a trifluoroacetate anion or a hydroxyethyl-functionalized cation, highlighting their composition and applications.

CationAnionApplicationReference
1-MethylimidazoliumTrifluoroacetateSolvent and catalyst in Biginelli reaction researchgate.net
1-Butyl-3-methylimidazoliumTrifluoroacetateGas absorption (CO₂) acs.org
2-HydroxyethylammoniumAcetateHydrolysis of poly(lactic acid) ugent.be
(2-Hydroxyethyl)dimethylammoniumAcetateSynthesis of phthalocyanines researchgate.net

Future Research Directions and Translational Potential

Development of Novel, Sustainable Synthetic Routes

Future research will prioritize the development of sustainable synthetic methodologies for 2-Hydroxyethyl 2,2,2-trifluoroacetate, moving away from conventional routes that may involve harsh conditions or hazardous reagents. A key focus will be on improving atom economy and reducing waste, in line with green chemistry principles. yale.edusigmaaldrich.com One promising avenue is the exploration of enzyme-catalyzed synthesis, which offers high specificity and can often eliminate the need for protecting groups, thereby streamlining the process and minimizing byproducts. acs.org

Another area of investigation involves the use of renewable feedstocks. For instance, processes analogous to the synthesis of bio-based polyesters, which utilize monomers derived from non-fossil fuel sources, could be adapted. researchgate.net Research into the synthesis of similar structures, such as bis(2-hydroxyethyl) furan-2,5-dicarboxylate (B1257723) (BHEF), highlights the challenges and opportunities in using bio-derived diacids and ethylene (B1197577) glycol. nih.gov Adapting these methods could lead to more sustainable production pathways.

Proposed Synthetic StrategyPotential AdvantagesKey Research Challenge
Enzymatic Esterification High selectivity, mild reaction conditions, reduced need for protecting groups. acs.orgIdentifying suitable enzymes and optimizing reaction kinetics.
Catalytic Transesterification Use of safer solvents (e.g., toluene (B28343) instead of benzene), potential for high conversion. nih.govOvercoming solubility issues and developing efficient, non-toxic catalysts.
Renewable Feedstock Utilization Reduced reliance on fossil fuels, lower carbon footprint. researchgate.netDeveloping cost-effective conversion of biomass to necessary precursors.
Flow Chemistry Synthesis Improved heat and mass transfer, enhanced safety, potential for process intensification.Optimizing reactor design and reaction parameters for this specific transformation.

Exploration of Enhanced Reactivity and Selectivity in Chemical Transformations

The trifluoroacetyl group significantly influences the reactivity of the molecule. Future studies will likely delve into leveraging this feature for novel chemical transformations. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, opening pathways for various nucleophilic substitution reactions.

Research into single-electron transfer (SET) processes offers a modern approach to creating C-C and C-heteroatom bonds. researchgate.net Exploring the photocatalytic or transition-metal-mediated reactions of this compound could unlock new synthetic routes to complex fluorinated molecules, which are highly valuable in medicinal chemistry. researchgate.net Furthermore, the hydroxyl group provides a reactive site for further functionalization, such as polymerization or attachment to other molecules of interest. Investigations into achieving high selectivity in reactions involving either the hydroxyl or the trifluoroacetate (B77799) group will be crucial for its use as a versatile building block.

Expansion into Emerging Material Science Fields and Advanced Functional Materials

The unique combination of a hydrophilic head (the hydroxyl group) and a fluorinated tail gives this compound amphiphilic character, making it a candidate for the development of advanced functional materials. Future research could focus on its use as a monomer or modifying agent in polymer synthesis.

Copolymerization with monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) could yield polymers with tailored properties. rsc.org The incorporation of the trifluoroacetate group is expected to enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity and oleophobicity. These characteristics are highly sought after in coatings, membranes, and specialty polymers. For example, eugenol-based polymers have been synthesized to create materials with antioxidant and antimicrobial properties, suggesting that functional monomers can impart significant biological or physical activity to the final polymer. rsc.org Exploring the potential of this compound in fields like biomedical devices, advanced textiles, and separation technologies represents a significant translational opportunity.

Application of Bio-inspired and Green Chemistry Principles

The application of green chemistry principles is fundamental to the future development and use of this compound. yale.edunih.gov This involves a holistic approach to its lifecycle, from synthesis to final application and degradation.

Key Green Chemistry Principles for Future Research:

Prevention of Waste : Designing synthetic routes that maximize atom economy and minimize byproduct formation. sigmaaldrich.comacs.org

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste and energy consumption. yale.edunih.gov

Design for Degradation : Investigating the environmental fate of materials derived from this compound to ensure they break down into benign products. yale.edu

Safer Solvents and Auxiliaries : Making the use of auxiliary substances like solvents unnecessary where possible or replacing them with innocuous alternatives. sigmaaldrich.com

Bio-inspired approaches could also guide the design of materials. For example, mimicking the self-assembly properties of natural amphiphiles could lead to the creation of novel surfactants or drug delivery vesicles. The inherent properties of the trifluoroacetate group could be harnessed in designing materials with specific protein-repellent or biocompatible surfaces, inspired by natural systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxyethyl 2,2,2-trifluoroacetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification between 2-hydroxyethanol and trifluoroacetic anhydride under controlled conditions. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the trifluoroacetate group) .
  • Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid moisture-induced degradation .
  • Catalyst : Pyridine or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Workup : Neutralization with dilute HCl and purification via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .
    • Data Contradictions : Some studies report lower yields (<60%) in non-polar solvents due to incomplete esterification, while polar aprotic solvents (e.g., acetonitrile) improve yields but require rigorous drying .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for verifying ester formation. Key signals include:
  • 1H^{1}\text{H}: δ 4.3–4.5 ppm (m, –CH2_2O–), δ 3.7–3.9 ppm (m, –CH2_2OH) .
  • 19F^{19}\text{F}: δ –75 to –78 ppm (CF3_3 group) .
  • Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight ([M+H]+^+ = 177.05 g/mol) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry (e.g., C–O bond length ~1.36 Å) .

Advanced Research Questions

Q. How does the trifluoroacetate group influence the compound’s stability and reactivity under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) show hydrolysis of the trifluoroacetate group at pH > 7, forming trifluoroacetic acid (TFA) and 2-hydroxyethanol. Kinetic analysis reveals pseudo-first-order degradation (t1/2_{1/2} = 48 hours at pH 9) .
  • Reactivity : The electron-withdrawing CF3_3 group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) in aprotic solvents .
    • Data Contradictions : Computational models (DFT) predict faster hydrolysis rates than experimental observations, suggesting steric hindrance from the hydroxyethyl group slows degradation .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

  • Methodological Answer :

  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate enantiomerically pure batches (>99% ee) .
  • Biological Testing : Standardize assays using:
  • Positive Controls : Known inhibitors (e.g., VTP-27999, a trifluoroacetate salt with IC50_{50} = 96 nM against renin) .
  • Buffer Systems : Phosphate-buffered saline (PBS) at pH 7.4 to minimize ester hydrolysis during assays .
    • Data Contradictions : Some studies report reduced activity in serum-containing media due to protein binding, necessitating dose adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.